molecular formula C6H11N3O B12877826 3-Ethoxy-5-methyl-1H-pyrazol-4-amine CAS No. 87675-33-0

3-Ethoxy-5-methyl-1H-pyrazol-4-amine

Cat. No.: B12877826
CAS No.: 87675-33-0
M. Wt: 141.17 g/mol
InChI Key: SMYXHBKASRLJDP-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a five-membered aromatic ring containing two nitrogen atoms. Its molecular formula is C₆H₁₁N₃O, with a calculated molecular weight of 141.17 g/mol. Key structural features include:

  • Ethoxy group (-OCH₂CH₃) at position 3, contributing electron-donating effects and moderate lipophilicity.
  • Methyl group (-CH₃) at position 5, introducing steric bulk and enhancing hydrophobic interactions.
  • Amino group (-NH₂) at position 4, enabling hydrogen bonding and serving as a reactive site for further functionalization.

Pyrazole derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties. The ethoxy and methyl substituents in this compound likely influence its solubility, reactivity, and intermolecular interactions, particularly hydrogen bonding .

Properties

CAS No.

87675-33-0

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

3-ethoxy-5-methyl-1H-pyrazol-4-amine

InChI

InChI=1S/C6H11N3O/c1-3-10-6-5(7)4(2)8-9-6/h3,7H2,1-2H3,(H,8,9)

InChI Key

SMYXHBKASRLJDP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NNC(=C1N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethoxy-2-methyl-1H-pyrazole with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of 3-Ethoxy-5-methyl-1H-pyrazol-4-amine may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Ethoxy-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Ethoxy-5-methyl-1H-pyrazol-4-amine with analogous pyrazole-based compounds from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Impact
3-Ethoxy-5-methyl-1H-pyrazol-4-amine (Target) C₆H₁₁N₃O 141.17 3-ethoxy, 5-methyl, 4-amino Ethoxy enhances lipophilicity; amino enables H-bonding and nucleophilic reactions.
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine C₈H₁₅N₃O 169.22 5-ethoxy, 3-ethyl, 1-methyl, 4-amino Ethyl group increases steric hindrance; 1-methyl reduces ring flexibility.
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile C₁₇H₁₂N₆O₂ 332.32 Pyran core fused with pyrazole; phenyl, cyano, hydroxy groups Hydroxy group strengthens H-bonding; phenyl and cyano groups reduce solubility.
4-[(Ethoxyimino)(phenyl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one C₁₉H₁₉N₃O₂ 321.38 Pyrazolone core; ethoxyimino, phenyl groups Ketone (pyrazolone) increases polarity; phenyl groups enhance π-π stacking.

Key Differences and Implications

a) Substituent Position and Reactivity
  • Ethoxy vs. Hydroxy Groups: Compounds with hydroxy groups (e.g., ) exhibit stronger hydrogen-bonding capacity, leading to higher melting points and lower solubility in non-polar solvents compared to ethoxy-substituted derivatives .
  • Positional Isomerism: The target compound’s ethoxy group at position 3 contrasts with the 5-ethoxy substitution in .
b) Steric and Electronic Effects
  • Aromatic vs. Aliphatic Substituents : The phenyl groups in enhance hydrophobicity and π-π stacking, making it less water-soluble than the target compound.
d) Hydrogen Bonding and Crystal Packing
  • The amino group in the target compound can act as both a hydrogen bond donor (-NH₂) and acceptor, facilitating interactions with polar solvents or biological targets. In contrast, pyrazolone derivatives () rely on ketone oxygen for H-bonding, which is less versatile than the amino group .

Biological Activity

3-Ethoxy-5-methyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family, characterized by an ethoxy group at the 3-position, a methyl group at the 5-position, and an amino group at the 4-position of the pyrazole ring. Its molecular formula is C_7H_10N_2O, with a molecular weight of 138.17 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications.

The biological activity of 3-Ethoxy-5-methyl-1H-pyrazol-4-amine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's mechanism of action may involve:

  • Enzyme Inhibition: It can bind to specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Signal Transduction Modulation: By interacting with receptors, it may influence signaling cascades within cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-Ethoxy-5-methyl-1H-pyrazol-4-amine. For instance, compounds structurally related to this pyrazole derivative have shown significant cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and TK-10 (renal cancer). The sulforhodamine B (SRB) assay demonstrated that certain derivatives exhibited higher cytotoxicity than the standard drug doxorubicin, indicating their potential as anticancer agents .

Anti-inflammatory Effects

Research has also indicated that pyrazole derivatives possess anti-inflammatory properties. Studies involving similar compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. For example, some derivatives showed IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Comparative Biological Activity Table

Compound Activity IC50 Value Reference
3-Ethoxy-5-methyl-1H-pyrazol-4-amineAnticancer (A549 & TK-10)Not specified
Related pyrazole derivativeCOX-2 Inhibition0.034 - 0.052 μM
DoxorubicinStandard Anticancer DrugNot specified
DiclofenacStandard Anti-inflammatory54.65 μg/mL

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various pyrazole derivatives against lung and renal cancer cell lines. The results indicated that specific compounds not only induced apoptosis but also arrested the cell cycle at different phases, suggesting a multifaceted approach to cancer treatment .
  • Anti-inflammatory Screening : Another investigation focused on the anti-inflammatory properties of substituted pyrazole derivatives. The compounds were tested in vivo for their ability to reduce edema in carrageenan-induced models, showing promising results that suggest their potential for development into therapeutic agents for inflammatory conditions .

Synthesis and Research Applications

The synthesis of 3-Ethoxy-5-methyl-1H-pyrazol-4-amine typically involves reactions that allow for the introduction of functional groups under controlled conditions. This compound serves as a valuable building block in organic synthesis and medicinal chemistry, facilitating the development of more complex heterocyclic compounds with enhanced biological properties.

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